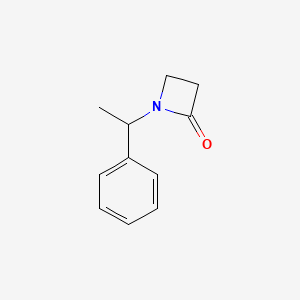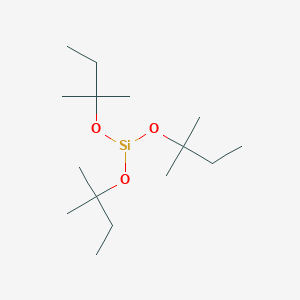
CID 53751183
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[(2-methylbutan-2-yl)oxy]silane is a chemical compound with the molecular formula C15H34O3Si. It is a silane derivative, characterized by the presence of three 2-methylbutan-2-yloxy groups attached to a silicon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(2-methylbutan-2-yl)oxy]silane typically involves the reaction of silicon tetrachloride with 2-methylbutan-2-ol in the presence of a base. The reaction proceeds via the formation of intermediate silanols, which are subsequently converted to the desired silane compound. The general reaction can be represented as follows:
SiCl4+3C5H12O→Si(OC5H11)3+3HCl
Industrial Production Methods
In industrial settings, the production of Tris[(2-methylbutan-2-yl)oxy]silane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Tris[(2-methylbutan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The 2-methylbutan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids are commonly employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
科学的研究の応用
Tris[(2-methylbutan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in diagnostic applications.
作用機序
The mechanism by which Tris[(2-methylbutan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen and other electronegative elements, facilitating its use in the synthesis of complex molecules. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
類似化合物との比較
Similar Compounds
Tris[(2-methyl-3-butyn-2-yl)oxy]silane: Similar in structure but contains an additional alkyne group.
Tris(tert-butoxy)silane: Contains tert-butoxy groups instead of 2-methylbutan-2-yloxy groups.
Methyl{tris[(2-methyl-3-butyn-2-yl)oxy]}silane: Similar but with a methyl group attached to the silicon atom
Uniqueness
Tris[(2-methylbutan-2-yl)oxy]silane is unique due to its specific combination of 2-methylbutan-2-yloxy groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .
特性
分子式 |
C15H33O3Si |
|---|---|
分子量 |
289.51 g/mol |
InChI |
InChI=1S/C15H33O3Si/c1-10-13(4,5)16-19(17-14(6,7)11-2)18-15(8,9)12-3/h10-12H2,1-9H3 |
InChIキー |
PJWLTPSAFXKTEA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)O[Si](OC(C)(C)CC)OC(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)

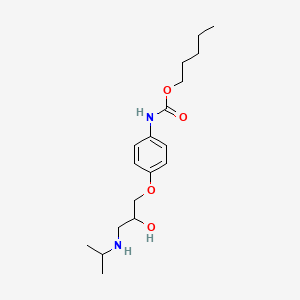
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
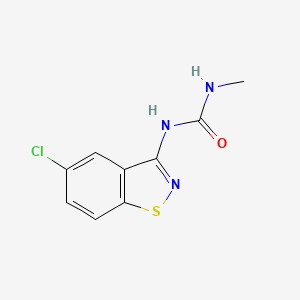
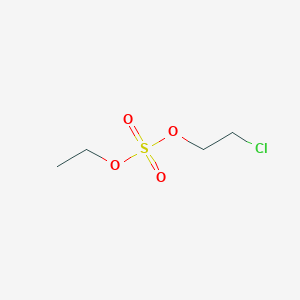
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
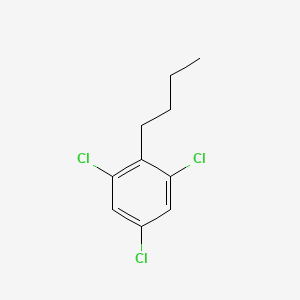

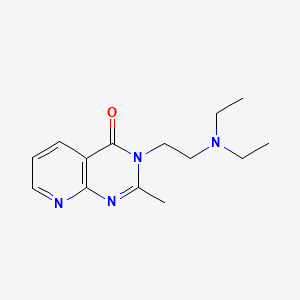
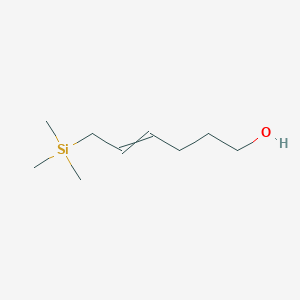
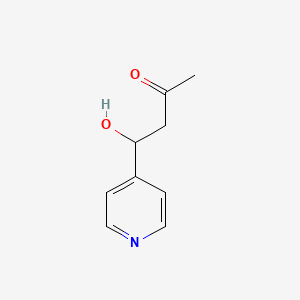
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
